
2-phenoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide
Vue d'ensemble
Description
2-phenoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide, also known as PTN, is a chemical compound that has been studied for its potential use in various scientific research applications. PTN is a synthetic compound that is structurally similar to natural compounds found in the human body, such as dopamine and norepinephrine.
Mécanisme D'action
The mechanism of action of 2-phenoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide is not fully understood, but it is thought to involve the modulation of various neurotransmitters and signaling pathways in the brain. This compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to modulate the activity of various enzymes and receptors involved in cell signaling, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the inhibition of tumor cell growth, and the regulation of various signaling pathways involved in cell growth and differentiation. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-phenoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide in lab experiments include its synthetic nature, which allows for precise control over the purity and concentration of the compound, and its potential use in various scientific research applications. However, there are also limitations to using this compound in lab experiments, including its relatively high cost and the potential for side effects or toxicity at high doses.
Orientations Futures
There are several potential future directions for research on 2-phenoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of neurological disorders and cancer, and the exploration of its potential use as a neuroprotective agent in other contexts. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity associated with its use.
In conclusion, this compound is a synthetic compound that has been studied for its potential use in various scientific research applications. The synthesis method of this compound involves the reaction of several chemicals, and the compound has been shown to have neuroprotective and anti-tumor effects. This compound has also been shown to modulate various neurotransmitters and signaling pathways in the brain, and it has antioxidant and anti-inflammatory effects. While there are advantages to using this compound in lab experiments, there are also limitations to its use. Future research on this compound may involve the development of more efficient synthesis methods, the investigation of its potential use in the treatment of neurological disorders and cancer, and the exploration of its potential use as a neuroprotective agent in other contexts.
Applications De Recherche Scientifique
2-phenoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has been studied for its potential use in various scientific research applications, including as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of these disorders. Additionally, this compound has been studied for its potential use in cancer research, as it has been shown to have anti-tumor effects in vitro.
Propriétés
IUPAC Name |
2-phenoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14(22-16-10-3-2-4-11-16)19(21)20-18-13-7-9-15-8-5-6-12-17(15)18/h2-4,7,9-11,13-14H,5-6,8,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUOBXUFHURHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1CCCC2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




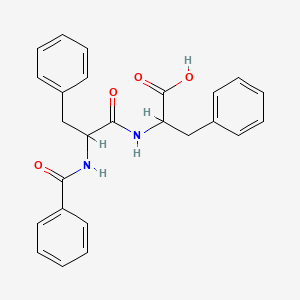

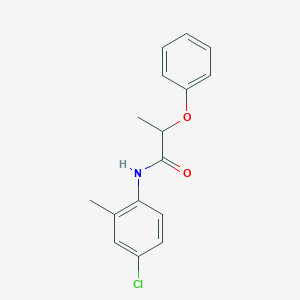
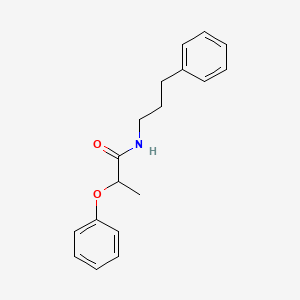
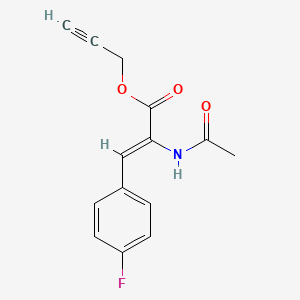
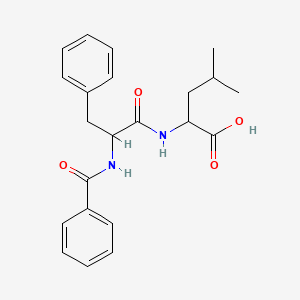
![N-[2-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3931195.png)

![N-[4-(dimethylamino)phenyl]-2-phenoxypropanamide](/img/structure/B3931210.png)
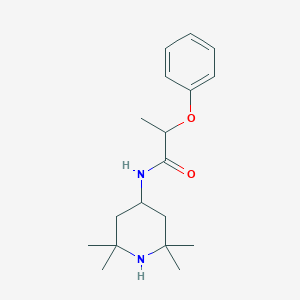
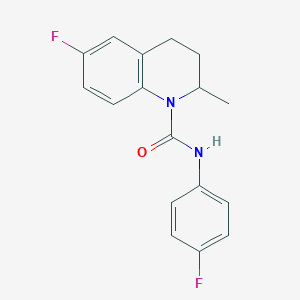
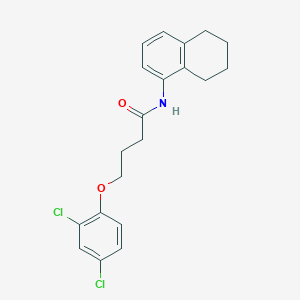
![4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B3931257.png)